molecular formula C9H12N2 B575204 (Z)-N,N-dimethyl-2-pyridin-2-ylethenamine CAS No. 174620-95-2

(Z)-N,N-dimethyl-2-pyridin-2-ylethenamine

Cat. No.: B575204
CAS No.: 174620-95-2
M. Wt: 148.209
InChI Key: RKBYFFZYJDNCQL-VURMDHGXSA-N
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Description

(Z)-N,N-dimethyl-2-pyridin-2-ylethenamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring attached to an ethenamine group, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N,N-dimethyl-2-pyridin-2-ylethenamine can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with dimethylamine in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-N,N-dimethyl-2-pyridin-2-ylethenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

(Z)-N,N-dimethyl-2-pyridin-2-ylethenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-N,N-dimethyl-2-pyridin-2-ylethenamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N,N-dimethyl-2-pyridin-2-ylethenamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

174620-95-2

Molecular Formula

C9H12N2

Molecular Weight

148.209

IUPAC Name

(Z)-N,N-dimethyl-2-pyridin-2-ylethenamine

InChI

InChI=1S/C9H12N2/c1-11(2)8-6-9-5-3-4-7-10-9/h3-8H,1-2H3/b8-6-

InChI Key

RKBYFFZYJDNCQL-VURMDHGXSA-N

SMILES

CN(C)C=CC1=CC=CC=N1

Synonyms

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (Z)- (9CI)

Origin of Product

United States

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